molecular formula C6H8O3 B1599071 4-Oxo-5-hexenoic Acid CAS No. 6934-64-1

4-Oxo-5-hexenoic Acid

Cat. No.: B1599071
CAS No.: 6934-64-1
M. Wt: 128.13 g/mol
InChI Key: LMEHQSIFTHFMQS-UHFFFAOYSA-N
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Description

4-Oxo-5-hexenoic Acid is an organic compound with the molecular formula C6H8O3. It is a ketocarboxylic acid, characterized by the presence of both a ketone and a carboxylic acid functional group. This compound is notable for its applications in various fields, including pharmaceuticals and chemical research.

Scientific Research Applications

4-Oxo-5-hexenoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing into its potential therapeutic uses, such as in the development of new pharmaceuticals.

    Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxo-5-hexenoic Acid can be synthesized through several methods. One common synthetic route involves the oxidation of 5-hexenoic acid. This process typically uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic oxidation of 5-hexenoic acid. This method is favored due to its efficiency and scalability. The reaction is carried out in the presence of a suitable catalyst, such as palladium or platinum, at elevated temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-5-hexenoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce more complex ketocarboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 4-hydroxy-5-hexenoic acid.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alcohols or amines are employed under acidic or basic conditions to facilitate esterification or amidation.

Major Products Formed

    Oxidation: Higher ketocarboxylic acids.

    Reduction: 4-Hydroxy-5-hexenoic acid.

    Substitution: Esters and amides of this compound.

Mechanism of Action

The mechanism of action of 4-Oxo-5-hexenoic Acid involves its interaction with specific molecular targets. For instance, it acts as an irreversible inhibitor of carboxylases, enzymes that synthesize fatty acids from acetyl-CoA units . This inhibition can affect various metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups (ketone and carboxylic acid), which confer distinct reactivity and versatility in chemical synthesis. Its ability to inhibit carboxylases also sets it apart from other similar compounds, making it valuable in biochemical research and potential therapeutic applications.

Properties

IUPAC Name

4-oxohex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-2-5(7)3-4-6(8)9/h2H,1,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEHQSIFTHFMQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388662
Record name 4-Oxo-5-hexenoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6934-64-1
Record name 4-Oxo-5-hexenoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

[cf. J. Chem. Soc., 3922 (1958)]. A mixture of aluminum chloride (66.7 g., 0.5 M), succinic anhydride (25 g., 0.25 M) and 1,2-dichloroethane (1 liter) in a 2 liter 3 neck flask equipped with a gas inlet tube, a mechanical stirrer and a drying tube is stirred rapidly and ethylene is bubbled in for 4.5 hours. This is poured into 900 ml. 5% hydrochlorc acid and ice. The layers are separated and the organic layer is washed with water and taken to dryness in vacuo. The aqueous layer is extracted with ether (300 ml.). This extract is washed with water and combined with the material from the original organic layer. After removal of solvent, 150 ml. of 10% potassium carbonate solution is added and the mixture is heated on a steam cone for 15 minute. After cooling, the product 4-oxo-5-hexenoic acid is extracted into ether, dried and freed of solvent in vacuo leaving 10.9 g. (34%) of brownish liquid which solidifies on standing. This is distilled to give 7.1 g. (22%) of colorless liquid which solidifies on standing, b.p. ~120°-130°/0.5 mm.
Quantity
66.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
[Compound]
Name
brownish liquid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
colorless liquid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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